molecular formula C13H15BrClNO2 B1382280 1-(2-(4-Bromo-2-chlorophenoxy)ethyl)piperidin-4-one CAS No. 1704080-50-1

1-(2-(4-Bromo-2-chlorophenoxy)ethyl)piperidin-4-one

Cat. No.: B1382280
CAS No.: 1704080-50-1
M. Wt: 332.62 g/mol
InChI Key: ZHWKSXRPMCYKDA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-(4-Bromo-2-chlorophenoxy)ethyl)piperidin-4-one is a synthetic organic compound that belongs to the class of piperidinones It is characterized by the presence of a piperidin-4-one core structure substituted with a 2-(4-bromo-2-chlorophenoxy)ethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-(4-Bromo-2-chlorophenoxy)ethyl)piperidin-4-one typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-bromo-2-chlorophenol and piperidin-4-one.

    Etherification: The 4-bromo-2-chlorophenol undergoes etherification with an appropriate alkylating agent to form 2-(4-bromo-2-chlorophenoxy)ethyl bromide.

    Nucleophilic Substitution: The 2-(4-bromo-2-chlorophenoxy)ethyl bromide is then subjected to nucleophilic substitution with piperidin-4-one under basic conditions to yield the final product, this compound.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient purification techniques, and stringent quality control measures to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: 1-(2-(4-Bromo-2-chlorophenoxy)ethyl)piperidin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the piperidin-4-one moiety to piperidine.

    Substitution: The bromine and chlorine atoms in the phenoxy group can be substituted with other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be employed for substitution reactions.

Major Products:

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of piperidine derivatives.

    Substitution: Formation of substituted phenoxy derivatives.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential as a pharmaceutical intermediate in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(2-(4-Bromo-2-chlorophenoxy)ethyl)piperidin-4-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

    1-(2-(4-Bromophenoxy)ethyl)piperidin-4-one: Similar structure but lacks the chlorine atom.

    1-(2-(4-Chlorophenoxy)ethyl)piperidin-4-one: Similar structure but lacks the bromine atom.

    1-(2-Phenoxyethyl)piperidin-4-one: Similar structure but lacks both bromine and chlorine atoms.

Uniqueness: 1-(2-(4-Bromo-2-chlorophenoxy)ethyl)piperidin-4-one is unique due to the presence of both bromine and chlorine atoms in the phenoxy group, which can influence its chemical reactivity and biological activity. This dual halogenation can enhance its potential as a versatile intermediate in organic synthesis and its efficacy in various applications.

Properties

IUPAC Name

1-[2-(4-bromo-2-chlorophenoxy)ethyl]piperidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15BrClNO2/c14-10-1-2-13(12(15)9-10)18-8-7-16-5-3-11(17)4-6-16/h1-2,9H,3-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHWKSXRPMCYKDA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1=O)CCOC2=C(C=C(C=C2)Br)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15BrClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(2-(4-Bromo-2-chlorophenoxy)ethyl)piperidin-4-one
Reactant of Route 2
Reactant of Route 2
1-(2-(4-Bromo-2-chlorophenoxy)ethyl)piperidin-4-one
Reactant of Route 3
1-(2-(4-Bromo-2-chlorophenoxy)ethyl)piperidin-4-one
Reactant of Route 4
1-(2-(4-Bromo-2-chlorophenoxy)ethyl)piperidin-4-one
Reactant of Route 5
1-(2-(4-Bromo-2-chlorophenoxy)ethyl)piperidin-4-one
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
1-(2-(4-Bromo-2-chlorophenoxy)ethyl)piperidin-4-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.